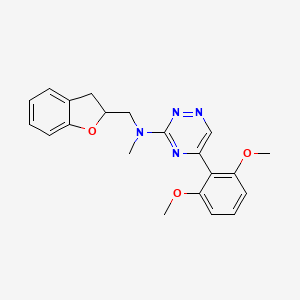![molecular formula C24H21N3O2 B6105568 N-(2-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B6105568.png)
N-(2-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as MPPO and has been synthesized using various methods.
作用機序
The mechanism of action of MPPO is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and survival. MPPO has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. MPPO also inhibits the activity of cyclooxygenase-2, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
MPPO has been shown to have various biochemical and physiological effects. In cancer cells, MPPO induces apoptosis, which is a programmed cell death mechanism. MPPO also inhibits the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In neurons, MPPO protects against oxidative stress-induced damage by scavenging free radicals and inhibiting lipid peroxidation.
実験室実験の利点と制限
MPPO has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, MPPO has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for MPPO research. One direction is to investigate its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to develop new methods for synthesizing MPPO, which could lead to increased availability and lower costs. Additionally, further research is needed to fully understand the mechanism of action of MPPO and its effects on various biological systems.
合成法
MPPO can be synthesized using various methods, including the reaction between 2-methylbenzoyl chloride and 4-(4-methylphenyl)-1,2-diamine in the presence of triethylamine. Another method involves the reaction between 2-methylbenzoyl chloride and 4-(4-methylphenyl)-1,2-diamine in the presence of N,N-dimethylformamide. Both methods result in the formation of MPPO, which can be purified using column chromatography.
科学的研究の応用
MPPO has been studied for its potential use in various fields of research, including cancer treatment, neuroprotection, and as a fluorescent probe for imaging. In cancer treatment, MPPO has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection, MPPO has been shown to protect neurons from oxidative stress-induced damage. As a fluorescent probe, MPPO has been used to image living cells and tissues.
特性
IUPAC Name |
N-(2-methylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-11-13-18(14-12-16)23-19-8-4-5-9-20(19)24(29)27(26-23)15-22(28)25-21-10-6-3-7-17(21)2/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFKFLIMZMIJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6105490.png)
![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B6105492.png)
![5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105498.png)


![1-[2-(4-methoxyphenyl)ethyl]-4-{[(5-methyl-2-furyl)methyl]amino}-2-pyrrolidinone](/img/structure/B6105519.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6105524.png)
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[2-(1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6105531.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6105541.png)
![2-[(3-{[(3-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6105558.png)
![1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6105565.png)

![N-[1-(2-furyl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6105585.png)